molecular formula C24H28F2N4O4 B14794345 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide

4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide

Cat. No.: B14794345
M. Wt: 474.5 g/mol
InChI Key: AAQQMKCRMFTRPA-UHFFFAOYSA-N
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Description

4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes both aromatic and aliphatic components, allows it to participate in a variety of chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluorophenyl group: This step usually involves nucleophilic substitution reactions.

    Attachment of the octyl chain: This can be done through alkylation reactions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can act as a probe to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide
  • 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H28F2N4O4

Molecular Weight

474.5 g/mol

IUPAC Name

4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C24H28F2N4O4/c25-17-9-8-16(19(26)12-17)14-29-23(32)20-21(27)18-11-15(7-5-3-1-2-4-6-10-31)13-28-22(18)30(34)24(20)33/h8-9,11-13,31,34H,1-7,10,14,27H2,(H,29,32)

InChI Key

AAQQMKCRMFTRPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCCCCCCO)N(C2=O)O)N

Origin of Product

United States

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